A Technical Guide to the Physical and Chemical Properties of Methyl 4-methoxy-1H-indole-6-carboxylate
A Technical Guide to the Physical and Chemical Properties of Methyl 4-methoxy-1H-indole-6-carboxylate
Abstract
This technical guide provides a comprehensive analysis of Methyl 4-methoxy-1H-indole-6-carboxylate (CAS No. 41082-79-5), a heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The strategic placement of a methoxy group at the C4 position and a methyl carboxylate at C6 imparts unique electronic properties and reactivity, making this molecule a versatile intermediate for creating complex therapeutic agents.[2][3] This document details its physicochemical properties, spectroscopic signature, chemical reactivity, and stability, offering field-proven insights for researchers, scientists, and drug development professionals. A proposed synthetic pathway and a logical workflow for its application in drug discovery are also presented to guide practical laboratory work.
Introduction & Strategic Significance
The indole ring system is a cornerstone of medicinal chemistry, largely due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. The reactivity of the indole core is profoundly influenced by its substituents. Methoxy groups, acting as strong electron-donating groups, enhance the nucleophilicity of the indole ring, which can increase metabolic stability and modulate binding affinity to target proteins.[1][3]
Methyl 4-methoxy-1H-indole-6-carboxylate is a bifunctional molecule where the electron-donating C4-methoxy group activates the benzene portion of the indole, while the electron-withdrawing C6-methyl ester group deactivates it. This electronic push-pull system creates distinct regions of reactivity, allowing for selective chemical modifications. Its structure makes it an ideal precursor for synthesizing novel compounds with potential anti-inflammatory, anti-cancer, and CNS-modulating properties, positioning it as a valuable asset in the drug discovery pipeline.[1][2]
Physicochemical & Spectroscopic Profile
Precise, experimentally-derived data for this specific molecule is not extensively published. The following profile combines information from chemical suppliers and computed data, supplemented with expert analysis based on its structural motifs.
Compound Identification & Properties
| Property | Value | Source |
| IUPAC Name | methyl 4-methoxy-1H-indole-6-carboxylate | [4] |
| Synonyms | 4-Methoxy-6-indole carboxylic acid methyl ester, Methyl 4-methoxyindole-6-carboxylate | [2][5] |
| CAS Number | 41082-79-5 | [2][4] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2][4] |
| Molecular Weight | 205.21 g/mol | [2][4] |
| Appearance | Tan solid | [2] |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, ethyl acetate, and methanol. Sparingly soluble in water and nonpolar solvents. The methoxy group is known to improve solubility characteristics.[2] | |
| Storage | Store at 0 - 8 °C in a cool, dry place. Protect from light to prevent photodegradation.[2][6] |
Spectroscopic Characterization (Predicted)
| Predicted ¹H NMR Data (in CDCl₃, ~400 MHz) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H |
| ~7.60 | d | 1H | Ar-H (C7-H) |
| ~7.25 | t | 1H | Ar-H (C2-H) |
| ~7.05 | d | 1H | Ar-H (C5-H) |
| ~6.60 | dd | 1H | Ar-H (C3-H) |
| ~3.95 | s | 3H | OCH₃ |
| ~3.90 | s | 3H | COOCH₃ |
| Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | C=O (Ester) |
| ~155.0 | C4 (Ar-C-O) |
| ~137.0 | C7a |
| ~125.0 | C3a |
| ~123.0 | C2 |
| ~120.0 | C6 |
| ~115.0 | C7 |
| ~103.0 | C3 |
| ~100.0 | C5 |
| ~55.5 | OCH₃ |
| ~52.0 | COOCH₃ |
| Predicted Infrared (IR) Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3300 | N-H Stretch |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch |
| ~1715 | C=O Stretch (Ester) |
| 1620-1580 | C=C Aromatic Ring Stretch |
| 1250-1200 | Asymmetric C-O-C Stretch (Ether) |
| 1100-1050 | Symmetric C-O-C Stretch (Ester) |
| Mass Spectrometry (MS) Data | |
| Technique | Expected m/z |
| Electrospray Ionization (ESI+) | 206.08 [M+H]⁺, 228.06 [M+Na]⁺ |
Chemical Properties & Reactivity Profile
The reactivity of Methyl 4-methoxy-1H-indole-6-carboxylate is governed by the interplay between its electron-rich indole core and its functional groups.
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The Indole Nucleus : As an electron-rich aromatic system, the indole is susceptible to electrophilic attack. The C4-methoxy group strongly activates the benzene ring, while the pyrrole ring remains reactive. The most likely sites for electrophilic substitution are C3, C7, and C5, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
-
N-H Reactivity : The indole nitrogen proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, which is a common strategy to protect the indole nitrogen or introduce further functionality.
-
Ester Group Reactivity : The methyl ester at C6 can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This carboxylic acid provides a handle for further modifications, such as amide bond formation, which is a critical reaction in the synthesis of many pharmaceuticals.
-
Stability and Degradation : The compound's stability is a critical consideration for both storage and reaction design.
-
Oxidative Sensitivity : The electron-rich indole ring is prone to oxidation, especially when exposed to air, light, or strong oxidizing agents, which can lead to the formation of colored degradation products.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]
-
pH Sensitivity : The molecule is sensitive to strong acids, which can protonate the indole ring (primarily at C3) and potentially lead to polymerization or degradation.[8] Strong bases will readily hydrolyze the methyl ester.[8] Buffering solutions to a neutral or mildly acidic pH is advisable.
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Proposed Synthetic Pathway & Experimental Protocol
A validated, step-by-step synthesis for this specific molecule is not widely published. However, based on established indole synthesis methodologies, a robust and plausible pathway can be designed. The Bartoli indole synthesis is particularly well-suited for creating 4-substituted indoles from ortho-substituted nitroarenes.
Proposed Synthesis Workflow
Caption: Proposed Bartoli synthesis route for Methyl 4-methoxy-1H-indole-6-carboxylate.
Exemplary Experimental Protocol: Bartoli Indole Synthesis
This protocol is an illustrative model. Causality : The choice of the Bartoli reaction is deliberate; it is highly effective for synthesizing 7-substituted and, in this case, 4-substituted indoles from sterically hindered nitroarenes, a common challenge in indole synthesis.
Step 1: Synthesis of 2-(1-Methoxy-3-methyl-5-nitrophenyl)ethene
-
To a flame-dried, three-necked flask under an argon atmosphere, add 1-methoxy-3-methyl-5-nitrobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the vinylated nitroarene.
Step 2: Cyclization to form Methyl 4-methoxy-6-nitro-1H-indole
-
Trustworthiness : This step is the core of the Bartoli synthesis. The use of excess Grignard reagent is critical for the reaction to proceed to completion.
-
In a separate flame-dried flask, dissolve the vinylated nitroarene (1.0 eq) from Step 1 in anhydrous THF.
-
Cool to -78 °C (dry ice/acetone bath).
-
Slowly add vinylmagnesium bromide (3.5 eq) dropwise.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.
-
Perform an aqueous workup and purification as described in Step 1 to isolate the nitro-indole intermediate.
Step 3: Subsequent Transformations to Final Product
-
Reduction : Reduce the nitro group of the intermediate from Step 2 to an amine using a standard method like iron powder in ammonium chloride or catalytic hydrogenation (H₂, Pd/C).
-
Sandmeyer Reaction : Convert the resulting amino-indole to a nitrile via diazotization (NaNO₂, HCl) followed by reaction with a copper(I) cyanide source.
-
Hydrolysis & Esterification : Hydrolyze the nitrile to the carboxylic acid under strong acidic or basic conditions, followed by Fischer esterification (methanol, catalytic H₂SO₄) to yield the final product, Methyl 4-methoxy-1H-indole-6-carboxylate. Purify by recrystallization or column chromatography.
Applications in Drug Discovery Workflow
Methyl 4-methoxy-1H-indole-6-carboxylate is not an end-product but a versatile scaffold. Its value lies in the diverse array of derivatives that can be synthesized from its key reactive sites.
Logical Drug Discovery Workflow
Caption: Standard workflow for utilizing a building block in drug discovery.
This workflow illustrates how the title compound serves as a starting point. By applying fundamental organic reactions to its three main reactive centers (N-H, C6-ester, and the aromatic ring), a diverse library of novel molecules can be generated. These molecules are then screened against biological targets to identify "hits," which are subsequently optimized through structure-activity relationship (SAR) studies to produce potent and selective preclinical candidates.
Conclusion
Methyl 4-methoxy-1H-indole-6-carboxylate is a strategically designed heterocyclic intermediate with significant potential for synthetic and medicinal chemistry. Its unique electronic and structural features—an activated benzene ring, a reactive pyrrole moiety, and two modifiable functional groups—provide a rich platform for chemical exploration. This guide has consolidated its known physical properties and provided expert-driven insights into its reactivity, stability, and potential synthetic routes. For research teams in drug development, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics.
References
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Pharmaffiliates. (2025). The Role of 4-Methoxy-1H-Indole-2-Carboxylic Acid in Pharmaceutical Development. Retrieved from [Link]
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